molecular formula C20H20N2 B11644319 7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11644319
M. Wt: 288.4 g/mol
InChI Key: CURVKWVCXQLHMD-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C20H20N2/c1-13-6-9-15(10-7-13)21-20-16-4-3-5-18(16)22-19-11-8-14(2)12-17(19)20/h6-12H,3-5H2,1-2H3,(H,21,22)

InChI Key

CURVKWVCXQLHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C2C=C(C=C4)C

Origin of Product

United States

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